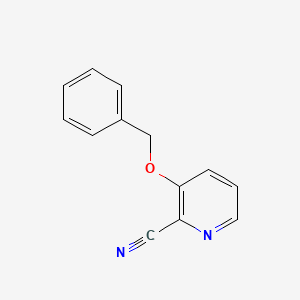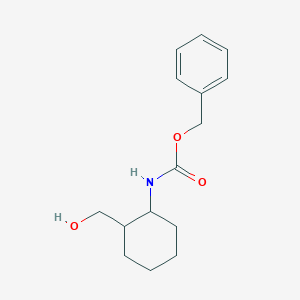
2-溴-5-甲基吡嗪
描述
2-Bromo-5-methylpyrazine is a compound that has been synthesized through various methods for applications in chemical research and pharmaceutical development. The compound is characterized by the presence of a bromine atom and a methyl group attached to a pyrazine ring, which is a heteroaromatic structure consisting of nitrogen and carbon atoms. The interest in this compound is due to its potential use as a building block in the synthesis of more complex molecules, particularly those with biological activity .
Synthesis Analysis
The synthesis of 2-Bromo-5-methylpyrazine has been described as a facile and efficient process. The starting material, 5-methylpyrazine-2-carboxylic acid, is converted to the corresponding amide, which then undergoes Hofmann degradation to yield an amine compound. This amine is subsequently diazotized and subjected to in-situ bromination to produce the target compound, 2-Bromo-5-methylpyrazine . Other related compounds, such as 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines, have been synthesized using similar bromination strategies, indicating the versatility of bromination in heteroaromatic chemistry .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-Bromo-5-methylpyrazine is not detailed in the provided papers, related compounds such as tetramethylpyrazine complexes have been studied using X-ray crystallography. These studies reveal the importance of hydrogen bonding and the dynamics of methyl group rotations within the crystal structure, which can be influenced by the presence of substituents like bromine atoms . Such analyses are crucial for understanding the reactivity and interaction of 2-Bromo-5-methylpyrazine with other molecules.
Chemical Reactions Analysis
2-Bromo-5-methylpyrazine can participate in various chemical reactions due to the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. For instance, the radiosynthesis of 2-amino-5-[18F]fluoropyridines involves the palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with different amines, showcasing the reactivity of brominated pyridines in cross-coupling reactions . Additionally, the synthesis of 5-trifluoromethylpyrazoles from 2-bromo-3,3,3-trifluoropropene demonstrates the utility of brominated compounds in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-methylpyrazine are influenced by the bromine and methyl substituents on the pyrazine ring. These substituents can affect the electron density, acidity, and basicity of the molecule, as well as its solubility and boiling point. Although the specific properties of 2-Bromo-5-methylpyrazine are not discussed in the provided papers, related research on the synthesis of brominated heteroaromatic compounds provides insights into the impact of bromine on the properties of these molecules . For example, the electron density surface maps used to guide the synthesis of brominated imidazopyrazines and imidazopyridines suggest that the electronic factors play a significant role in determining the reactivity and properties of these compounds .
科学研究应用
合成和化学性质
- 合成技术: 2-溴-5-甲基吡嗪的有效合成方法包括将 5-甲基吡嗪-2-羧酸转化为其酰胺,然后进行霍夫曼降解、重氮化和原位溴化 (马杜苏丹等人,2009)。
在腐蚀抑制中的应用
- 钢的腐蚀抑制: 已经进行了使用吡嗪衍生物(包括 2-溴-5-甲基吡嗪)对钢的腐蚀抑制的研究。量子化学计算和分子动力学模拟已用于研究它们的吸附性能和抑制效率 (奥博特和加塞姆,2014); (克尔等人,2014)。
在有机合成中的应用
- 荧光染料的生产: 2-溴-5-甲基吡嗪已用于合成荧光染料。荧光染料 2-溴甲基-5,6-二氰基-3-苯基吡嗪的合成涉及 DAMN 与溴化合物的缩合 (张等人,1998)。
制药应用
- 抗结核活性: 由类似化合物合成的 5-甲基吡嗪-2-碳酰肼衍生物对结核分枝杆菌表现出显着的抗结核活性。这证明了相关吡嗪衍生物在制药应用中的潜力 (米尼亚尔等人,2017)。
安全和危害
作用机制
Target of Action
This compound is a derivative of pyrazine, a heterocyclic aromatic compound, which is known to interact with various biological targets . .
Mode of Action
As a pyrazine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The bromine and methyl groups may also influence its binding affinity and selectivity towards its targets.
Biochemical Pathways
Pyrazines and their derivatives are known to participate in various biological processes, including signal transduction, enzymatic reactions, and gene regulation
Pharmacokinetics
Its physicochemical properties such as molecular weight (17301 g/mol), density (16±01 g/cm3), and boiling point (1983±350 °C at 760 mmHg) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-Bromo-5-methylpyrazine’s action are not well defined. Given its structural similarity to other pyrazines, it may exhibit a range of biological activities. Specific effects would depend on its interaction with its targets and the downstream consequences of these interactions .
生化分析
Biochemical Properties
2-Bromo-5-methylpyrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in reactions involving nucleophilic substitution and free radical bromination . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. These interactions often result in the formation of reactive intermediates that can further participate in biochemical pathways .
Cellular Effects
The effects of 2-Bromo-5-methylpyrazine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Bromo-5-methylpyrazine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, it affects the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Bromo-5-methylpyrazine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit the activity of certain enzymes involved in DNA replication and repair, thereby affecting cell division and growth . Furthermore, 2-Bromo-5-methylpyrazine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-methylpyrazine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Bromo-5-methylpyrazine remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause cumulative cellular damage, leading to altered cellular functions .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-methylpyrazine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of 2-Bromo-5-methylpyrazine can cause liver and kidney damage in animal models, indicating a threshold effect . Additionally, prolonged exposure to high doses can result in systemic toxicity, affecting multiple organs and systems .
Metabolic Pathways
2-Bromo-5-methylpyrazine is involved in several metabolic pathways, primarily mediated by enzymes such as cytochrome P450. The compound undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential to cause adverse effects .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-methylpyrazine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of 2-Bromo-5-methylpyrazine is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with DNA and regulatory proteins, or in the mitochondria, affecting cellular energy production .
属性
IUPAC Name |
2-bromo-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZRGWKVWAXNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625621 | |
| Record name | 2-Bromo-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98006-90-7 | |
| Record name | 2-Bromo-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reported synthesis of 2-bromo-5-methylpyrazine?
A1: The paper describes a synthetic route to 2-bromo-5-methylpyrazine that is claimed to be both facile and efficient []. This suggests that the method offers advantages over previous syntheses, potentially in terms of yield, cost-effectiveness, or ease of execution. These factors are important when considering the compound as a building block for further chemical synthesis.
Q2: What is the role of the Hofmann degradation in the synthesis?
A2: The Hofmann degradation is a key step in the reported synthesis, converting an amide to an amine with one fewer carbon atom []. In this specific case, it transforms the amide derived from 5-methylpyrazine-2-carboxylic acid into the corresponding amine. This amine is then further modified to obtain the desired 2-bromo-5-methylpyrazine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















